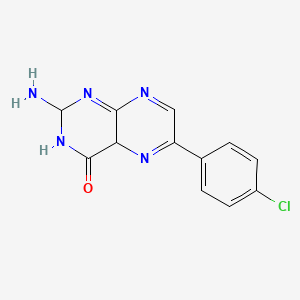![molecular formula C18H43N7O4S B13732428 Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate CAS No. 39202-39-6](/img/structure/B13732428.png)
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple guanidine groups and a sulfuric acid moiety. It is often used in research and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid typically involves multiple steps. One common method includes the reaction of octylamine with cyanamide to form the intermediate guanidine compound. This intermediate is then further reacted with another octylamine molecule to form the final guanidine structure. The sulfuric acid moiety is introduced in the final step through a reaction with sulfuric acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with modified guanidine groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with new functional groups replacing the guanidine moieties.
Applications De Recherche Scientifique
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfuric acid moiety can enhance the compound’s solubility and reactivity, facilitating its biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iminoctadine tris (albesilate): Similar structure with guanidine groups but different functional moieties.
1,1’-Iminodi (octamethylene)diguanidinium tris (dodecylbenzenesulfonate): Contains similar guanidine groups but with different sulfonic acid derivatives.
Uniqueness
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid is unique due to its specific combination of guanidine and sulfuric acid groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
39202-39-6 |
|---|---|
Formule moléculaire |
C18H43N7O4S |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4) |
Clé InChI |
QVYDMSAHFJIJTD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
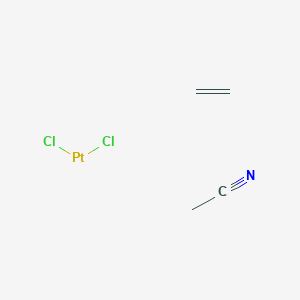
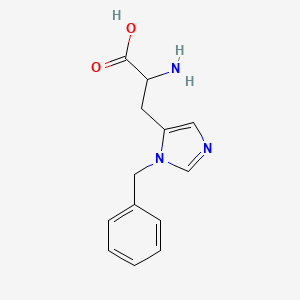
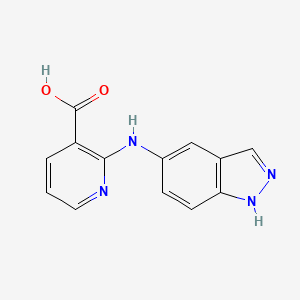


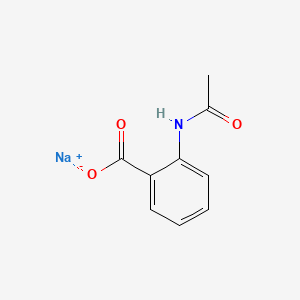

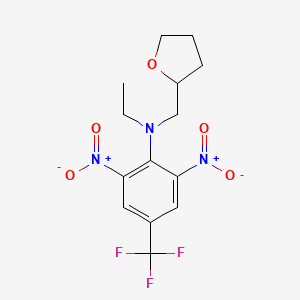
![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
![Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen](/img/structure/B13732396.png)
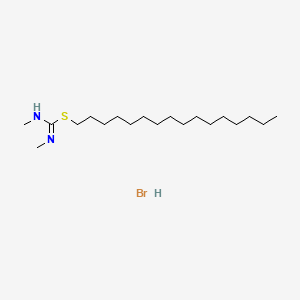
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732409.png)
